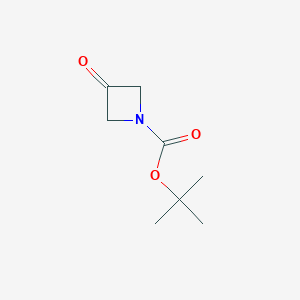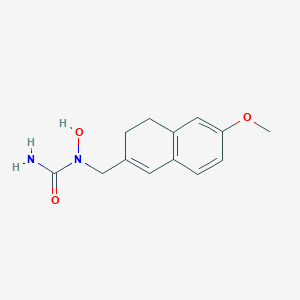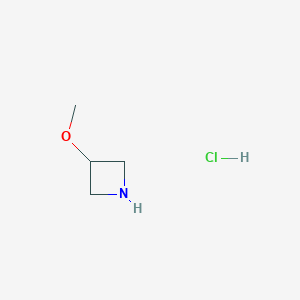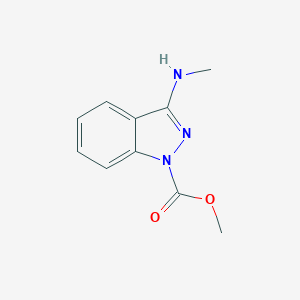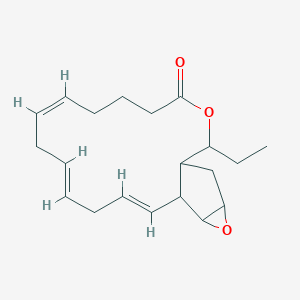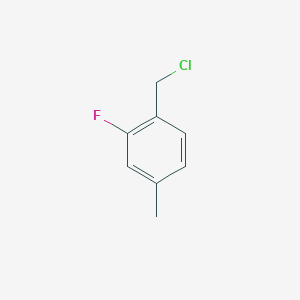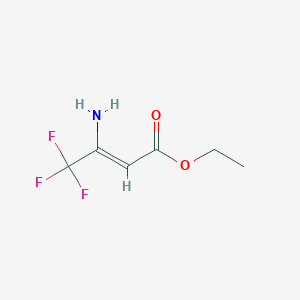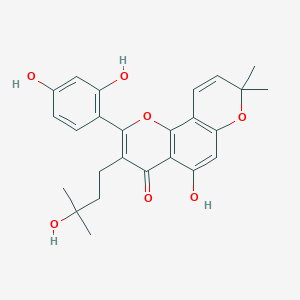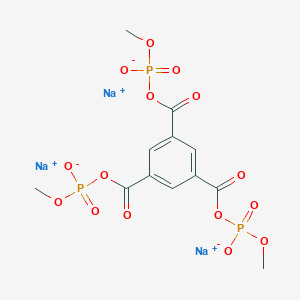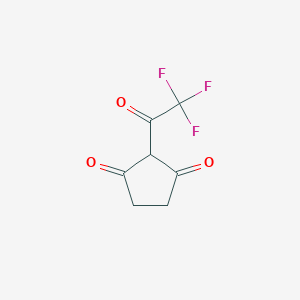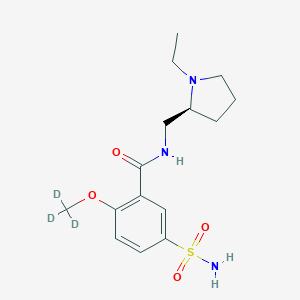![molecular formula C6H6N2O2 B119599 (NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine CAS No. 144605-36-7](/img/structure/B119599.png)
(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NE-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine, commonly known as Oxyamine, is a chemical compound that has been extensively studied in the field of medicinal chemistry and drug discovery. Oxyamine has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of Oxyamine is based on its ability to react with and modify the active site of target enzymes. Oxyamine contains a reactive aldehyde group that can form a covalent bond with the active site of enzymes that contain a nucleophilic amino acid residue such as cysteine or histidine. This covalent modification results in the inhibition of enzyme activity.
Efectos Bioquímicos Y Fisiológicos
Oxyamine has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Oxyamine has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, Oxyamine has been found to inhibit the replication of the hepatitis C virus in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Oxyamine in lab experiments is its ability to selectively inhibit the activity of target enzymes. This allows for the identification of the specific role of the enzyme in a biological process. However, one limitation of using Oxyamine is its potential to react with other nucleophilic amino acid residues in proteins, resulting in off-target effects.
Direcciones Futuras
The potential applications of Oxyamine in drug discovery and development are vast. One future direction is the development of Oxyamine-based drugs for the treatment of cancer, inflammation, and viral infections. Another future direction is the identification of new target enzymes that can be inhibited by Oxyamine. Additionally, the development of new synthetic methods for Oxyamine and its analogs can lead to the discovery of novel compounds with improved biological activities.
Métodos De Síntesis
Oxyamine can be synthesized through the reaction of hydroxylamine with 3-pyridinecarboxaldehyde. The reaction produces a yellow solid that can be purified through recrystallization. The purity of the compound can be determined through spectroscopic methods such as NMR and IR.
Aplicaciones Científicas De Investigación
Oxyamine has been extensively studied in the field of medicinal chemistry and drug discovery. It has been found to possess anti-cancer properties by inhibiting the activity of the enzyme glyoxalase I, which is involved in the detoxification of methylglyoxal, a byproduct of glycolysis that is known to be elevated in cancer cells. Oxyamine has also been found to possess anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are responsible for inflammation. Additionally, Oxyamine has been found to possess anti-viral properties by inhibiting the replication of the hepatitis C virus.
Propiedades
Número CAS |
144605-36-7 |
|---|---|
Nombre del producto |
(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine |
Fórmula molecular |
C6H6N2O2 |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H6N2O2/c9-7-4-6-2-1-3-8(10)5-6/h1-5,9H/b7-4+ |
Clave InChI |
WXAHTINPWPNKQL-QPJJXVBHSA-N |
SMILES isomérico |
C1=CC(=C[N+](=C1)[O-])/C=N/O |
SMILES |
C1=CC(=C[N+](=C1)[O-])C=NO |
SMILES canónico |
C1=CC(=C[N+](=C1)[O-])C=NO |
Sinónimos |
3-Pyridinecarboxaldehyde,3-oxime,1-oxide,[C(E)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



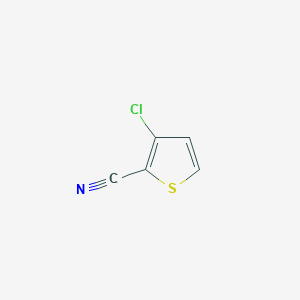
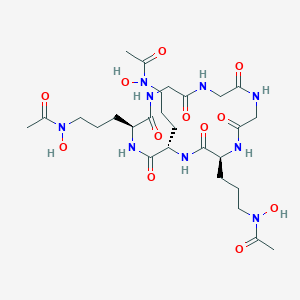
![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)
